5-fluoro-1H-indazole-3-carboxylic acid
Overview
Description
5-Fluoro-1H-indazole-3-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the presence of a carboxylic acid group at the third position and a fluorine atom at the fifth position on the benzene ring of the indazole moiety. This structure is a key feature in various chemical and pharmacological studies due to its potential biological activity and its role as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through a regiospecific 1,3-dipolar cycloaddition reaction, which suggests that similar methodologies could potentially be applied to the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid derivatives . Additionally, the synthesis of a compound with a similar indazole structure, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was performed by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an indazole derivative, indicating that functionalization at the 5-fluoro position on the indazole ring is feasible .
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied. For instance, the crystal structure of a related indazole compound was determined, which could provide insights into the molecular geometry and potential intermolecular interactions of 5-fluoro-1H-indazole-3-carboxylic acid . Quantum mechanical studies and vibrational spectra of indazolium-3-carboxylate and its decarboxylation product have been investigated, which could be relevant for understanding the electronic structure and reactivity of the indazole ring system .
Chemical Reactions Analysis
Indazole derivatives have been shown to undergo various chemical reactions. For example, the decarboxylative fluorination of heteroaromatic carboxylic acids, including indazolecarboxylic acids, has been reported, which could be pertinent to the chemical behavior of 5-fluoro-1H-indazole-3-carboxylic acid . Moreover, the reactivity of 1-arylindazole-3-carboxylic acids during decarboxylation has been studied, revealing that ring opening and heterocyclic ring fission can occur under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid can be inferred from studies on similar compounds. The presence of a fluorine atom is known to influence the acidity of the carboxylic acid group and the overall electron distribution within the molecule. The decarboxylation process of indazolium-3-carboxylate derivatives has been explored, which provides valuable information on the thermal stability and reactivity of the carboxylic acid group in the indazole ring system . Additionally, the synthesis and properties of other triazole carboxylic acids have been examined, which may offer comparative data on the behavior of carboxylic acid groups in heteroaromatic systems .
Scientific Research Applications
Metabolism of Synthetic Cannabinoids : Wohlfarth et al. (2015) investigated the metabolic stability and metabolites of AB-PINACA and its 5-fluoro analog, 5F-AB-PINACA, which is structurally related to 5-fluoro-1H-indazole-3-carboxylic acid. They found that 5F-AB-PINACA metabolites included oxidative defluorination producing 5-hydroxypentyl and pentanoic acid metabolites (Wohlfarth et al., 2015).
Synthesis and Structural Analysis : Research by Gale and Wilshire (1973) detailed the reactions of indazole with fluoronitrobenzene, leading to the synthesis of various nitroarylindazoles, providing insight into the synthesis methods and structural characteristics of compounds related to 5-fluoro-1H-indazole-3-carboxylic acid (Gale & Wilshire, 1973).
Antispermatogenic Agents : Corsi and Palazzo (1976) synthesized halogenated 1-benzylindazole-3-carboxylic acids, including compounds structurally similar to 5-fluoro-1H-indazole-3-carboxylic acid, and found them to have potent antispermatogenic activity (Corsi & Palazzo, 1976).
Derivatives as Potential Therapeutics : Bistocchi et al. (1981) described the synthesis of various derivatives of ethyl-1H-indazole-3-carboxylate, indicating the potential of these compounds, including 5-fluoro-1H-indazole-3-carboxylic acid, in medical applications like antiarthritic effects (Bistocchi et al., 1981).
Decarboxylation and N-Heterocyclic Carbenes : Schmidt et al. (2007) studied the decarboxylation of 5-haloindazolium-3-carboxylates, including 5-fluoro derivatives, to yield N-heterocyclic carbenes, indicating potential applications in organic synthesis and materials science (Schmidt et al., 2007).
Antitumor Activity : Hao et al. (2017) synthesized and evaluated the antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, suggesting the potential of structurally related compounds like 5-fluoro-1H-indazole-3-carboxylic acid in cancer treatment (Hao et al., 2017).
Synthetic Cannabinoid Metabolism : Diao et al. (2017) studied the human hepatocyte metabolism of synthetic cannabinoids, including compounds related to 5-fluoro-1H-indazole-3-carboxylic acid, to identify marker metabolites for forensic applications (Diao et al., 2017).
Safety And Hazards
Future Directions
The synthesis of indazoles, including “5-fluoro-1H-indazole-3-carboxylic acid”, continues to be a subject of research, with recent strategies focusing on transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles . These developments suggest that the field of indazole synthesis will continue to evolve, offering new possibilities for the creation of novel compounds with potential medicinal applications .
properties
IUPAC Name |
5-fluoro-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHIMKNXBUKQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566735 | |
Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indazole-3-carboxylic acid | |
CAS RN |
1077-96-9 | |
Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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